2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate
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Overview
Description
2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and an oxobutanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate typically involves the reaction of 2-pyrrolidinone with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Pyrrolidine-2,5-diones: These compounds share a similar pyrrolidine ring structure and exhibit comparable biological activities.
Pyrrolidinones: These derivatives also contain a pyrrolidine ring and are known for their diverse biological properties
Uniqueness: 2-(5-Oxopyrrolidin-2-ylidene)ethyl 3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
[(2E)-2-(5-oxopyrrolidin-2-ylidene)ethyl] 3-oxobutanoate |
InChI |
InChI=1S/C10H13NO4/c1-7(12)6-10(14)15-5-4-8-2-3-9(13)11-8/h4H,2-3,5-6H2,1H3,(H,11,13)/b8-4+ |
InChI Key |
CYJOTHPAFBJAEM-XBXARRHUSA-N |
Isomeric SMILES |
CC(=O)CC(=O)OC/C=C/1\CCC(=O)N1 |
Canonical SMILES |
CC(=O)CC(=O)OCC=C1CCC(=O)N1 |
Origin of Product |
United States |
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